molecular formula C11H14BNO3 B8675967 [4-(Cyclopropylcarbamoyl)-3-methylphenyl]boronic acid

[4-(Cyclopropylcarbamoyl)-3-methylphenyl]boronic acid

Cat. No. B8675967
M. Wt: 219.05 g/mol
InChI Key: CRDGQMHVPOLLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Cyclopropylcarbamoyl)-3-methylphenyl]boronic acid is a useful research compound. Its molecular formula is C11H14BNO3 and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Cyclopropylcarbamoyl)-3-methylphenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Cyclopropylcarbamoyl)-3-methylphenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c1-7-6-8(12(15)16)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9,15-16H,3-4H2,1H3,(H,13,14)

InChI Key

CRDGQMHVPOLLDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CC2)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (20.2 g, 67.13 mol) in acetone (300 mL) at rt was added sodium periodate (43.1 g, 201.40 mot) and ammonium acetate (134.26 mol, 134 mL 1M aqueous solution) and the mixture was stirred for 3 h. More water was added (120 mL), and the mixture was stirred at 40° C. for 2 h more. After addition of 4 N HCl (32 mL), the organic phase was removed in vaccuo and the reminder was extracted with ethyl actate. The organic phase was washed with saturated sodium chloride solution, filtered through a Whatman filter and evaporated. The residue was redissolved in toluene and evaporated (two times) to yield 14.59 g (94.3%) [4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid.
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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